GPR119 Agonist Pharmacophore Validation: Clinical Candidate Lineage via BMS-903452
1-(5-Chloropyrimidin-2-yl)piperidin-4-ol is the immediate piperidine-containing building block of BMS-903452, a GPR119 agonist that advanced to human clinical evaluation [1]. In contrast, alternative regioisomers such as 1-(2-chloropyrimidin-4-yl)piperidin-4-ol lack any published association with clinical-stage GPR119 agonist programs or validated pharmacology [2]. The target compound's specific 5-chloro substitution on the pyrimidine ring was identified through systematic structure-activity relationship (SAR) optimization as essential for achieving both potency and favorable pharmacokinetic properties in the pyridone series [1].
| Evidence Dimension | Clinical candidate structural incorporation |
|---|---|
| Target Compound Data | Direct structural component of BMS-903452 (CAS 1339944-47-6), a GPR119 agonist evaluated in Phase 1/2 clinical trials |
| Comparator Or Baseline | 1-(2-Chloropyrimidin-4-yl)piperidin-4-ol (CAS 94222-07-8): No documented role in any clinical-stage GPR119 agonist |
| Quantified Difference | Not applicable (qualitative SAR validation) |
| Conditions | BMS-903452 was dosed in a single ascending dose study in normal healthy humans, showing a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels |
Why This Matters
Procurement of this specific regioisomer ensures alignment with clinical-stage medicinal chemistry SAR, reducing the risk of investing in an analog lacking the validated pharmacophore features required for GPR119 target engagement.
- [1] Wacker DA, et al. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. J Med Chem. 2014;57(18):7499-7508. View Source
- [2] ChemBase. 1-(2-Chloropyrimidin-4-yl)piperidin-4-ol. ChemBase ID 290122. Accessed 2026. View Source
